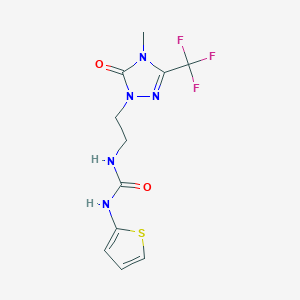

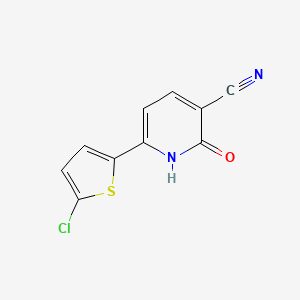

6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a pyridine ring, a thiophene ring, and a cyano group. This compound is also known as CCT251545 and has been found to have potential applications in various fields, including medicinal chemistry and drug development.

Scientific Research Applications

- Anti-inflammatory Properties : Thiophene-based molecules exhibit anti-inflammatory effects, making them valuable candidates for drug development .

- Anticancer Activity : Certain thiophene derivatives have demonstrated anticancer properties, which could be explored further for targeted therapies .

- Antimicrobial Agents : Thiophenes have been investigated as antimicrobial agents, potentially aiding in the fight against infectious diseases .

- Cardiovascular Health : Some thiophene-containing compounds show anti-atherosclerotic and antihypertensive effects .

Material Science and Organic Electronics

Thiophene derivatives play a crucial role in material science and organic electronics:

- Organic Semiconductors : Thiophene-based molecules contribute to the development of organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) .

- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs benefits from thiophene-mediated compounds, enhancing display technology .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.

Synthetic Chemistry and Heterocyclization

The synthesis of thiophene derivatives involves several methods, including condensation reactions:

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target theP2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key step in the coagulation cascade .

Mode of Action

For instance, PRT060128, a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets, prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This is a key step in the coagulation cascade .

Biochemical Pathways

The inhibition of the p2y12 receptor can affect thecoagulation cascade , leading to reduced platelet aggregation .

Result of Action

The inhibition of the p2y12 receptor, as seen with related compounds, can lead toreduced platelet aggregation , potentially affecting blood clotting .

properties

IUPAC Name |

6-(5-chlorothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2OS/c11-9-4-3-8(15-9)7-2-1-6(5-12)10(14)13-7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNODEVHEEVJXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C2=CC=C(S2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)

![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)

![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)